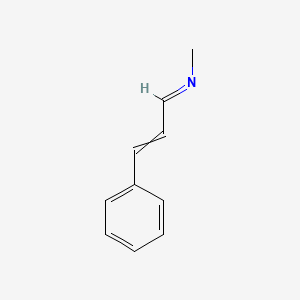
(1E)-N-Methyl-3-phenylprop-2-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Methyl-3-phenylprop-2-en-1-imine is an organic compound with a structure that includes a phenyl group attached to a prop-2-en-1-imine moiety, where the nitrogen atom is methylated. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Methyl-3-phenylprop-2-en-1-imine typically involves the condensation of benzaldehyde with N-methylamine under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is then stabilized by the conjugation with the phenyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N-Methyl-3-phenylprop-2-en-1-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of N-methyl-3-phenylpropylamine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(1E)-N-Methyl-3-phenylprop-2-en-1-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1E)-N-Methyl-3-phenylprop-2-en-1-imine involves its interaction with various molecular targets. The imine group can act as a nucleophile, participating in nucleophilic addition reactions. The phenyl group provides additional stability and can engage in π-π interactions with aromatic residues in biological targets. The compound’s effects are mediated through pathways involving enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1E)-N-Methyl-3-phenylprop-2-en-1-amine: Similar structure but with an amine group instead of an imine.
(1E)-N-Methyl-3-phenylprop-2-en-1-nitrile: Contains a nitrile group instead of an imine.
(1E)-N-Methyl-3-phenylprop-2-en-1-oxime: Features an oxime group in place of the imine.
Uniqueness
(1E)-N-Methyl-3-phenylprop-2-en-1-imine is unique due to its imine functionality, which imparts distinct reactivity compared to its amine, nitrile, and oxime analogs
Propriétés
Numéro CAS |
937-60-0 |
|---|---|
Formule moléculaire |
C10H11N |
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
N-methyl-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C10H11N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-9H,1H3 |
Clé InChI |
NJGHGGHJBZLVKF-UHFFFAOYSA-N |
SMILES canonique |
CN=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


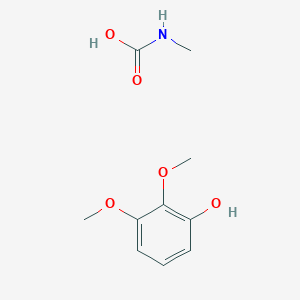
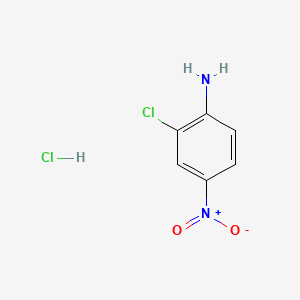
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)



![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
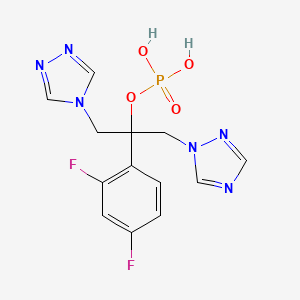
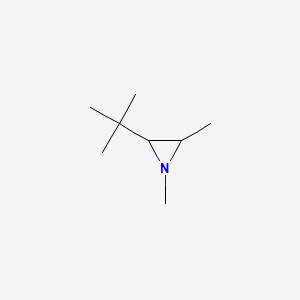

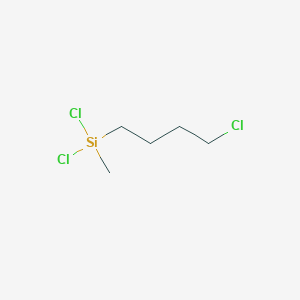
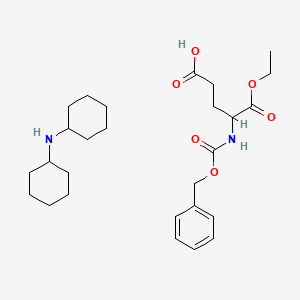
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
